4-(3-Methoxyphenyl)piperazin-1-aminedihydrochloride
Description
4-(3-Methoxyphenyl)piperazin-1-amine dihydrochloride is a piperazine derivative featuring a 3-methoxyphenyl substituent at the 4-position of the piperazine ring, with two hydrochloride counterions enhancing its solubility. The dihydrochloride salt form improves aqueous solubility, making it advantageous for in vitro and in vivo studies .
Properties
Molecular Formula |
C11H19Cl2N3O |
|---|---|
Molecular Weight |
280.19 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)piperazin-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-15-11-4-2-3-10(9-11)13-5-7-14(12)8-6-13;;/h2-4,9H,5-8,12H2,1H3;2*1H |
InChI Key |
LCEYOTOFUSXLKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)piperazin-1-aminedihydrochloride typically involves the reaction of 3-methoxyaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)piperazin-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(3-Methoxyphenyl)piperazin-1-aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)piperazin-1-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The pharmacological and physicochemical properties of piperazine derivatives are highly sensitive to substituent positions, ring modifications, and functional groups. Below is a comparative analysis with structurally related compounds (Table 1):
Table 1: Comparative Analysis of 4-(3-Methoxyphenyl)piperazin-1-amine Dihydrochloride and Analogues
*Molecular weight estimated based on analogous structures.
Impact of Substituent Position
3-Methoxyphenyl vs. 2-/4-Methoxyphenyl :
The target compound’s 3-methoxy group (meta position) may confer distinct electronic and steric effects compared to ortho (2-methoxy) or para (4-methoxy) analogues. For example, 2-methoxyphenyl derivatives (e.g., compound in ) often exhibit altered receptor selectivity due to steric hindrance , whereas 4-methoxyphenyl variants (e.g., ) may enhance π-π stacking interactions with aromatic residues in receptor pockets .- Biphenyl vs. However, this modification may reduce metabolic stability due to increased susceptibility to oxidative enzymes .
Ring Modifications
- Piperazine vs. Piperidinone/Piperidine: Piperazine’s two nitrogen atoms confer higher basicity and hydrogen-bonding capacity compared to piperidine (one nitrogen). Piperidine derivatives (e.g., ) exhibit distinct pharmacokinetic profiles due to their single nitrogen and lower polarity .
Functional Group Effects
- Amine Salts: The dihydrochloride salt in the target compound significantly enhances solubility compared to mono-hydrochloride or free-base forms (e.g., ). This property is critical for bioavailability in aqueous biological systems.
- Ketone and Alkyl Chains :
Compounds with ketone groups (e.g., ) may exhibit altered binding kinetics due to dipole interactions or steric effects. Alkyl chains (e.g., butyl group in ) can increase lipophilicity but reduce target specificity .
Research Implications
Metabolic Stability: The dihydrochloride salt may mitigate rapid clearance compared to neutral or mono-salt analogues.
Toxicity Considerations: Piperazinone and piperidine derivatives (e.g., ) may exhibit different toxicity profiles due to metabolic pathway variations.
Q & A
Q. What are the common synthetic routes for 4-(3-Methoxyphenyl)piperazin-1-amine dihydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or acylation reactions. For example, analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized via substitution of 4-chloronitrobenzene with N-methylpiperazine in DMF with potassium carbonate, followed by nitro-group reduction and salt formation with HCl . Adapting this, the target compound may be synthesized by reacting 3-methoxyphenylamine with piperazine derivatives under basic conditions. Purification involves column chromatography (silica gel, methanol/ethyl acetate) and recrystallization from ethanol .
Table 1 : Hypothetical Synthesis Steps Based on Analogous Compounds
Q. What spectroscopic and crystallographic methods validate the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ identify aromatic protons (δ 6.7–7.2 ppm), methoxy groups (δ 3.8 ppm), and piperazine ring signals (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 296.2) .
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software refines bond lengths/angles and confirms salt formation .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Acute Toxicity : Follow OSHA guidelines for acute oral toxicity testing (e.g., LD₅₀ in rodents) .
- Lab Handling : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/skin contact. Emergency measures include rinsing eyes with water for 15 minutes and consulting poison control if ingested .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Use standardized kinase inhibition assays (e.g., ATP-binding competition) with positive controls (e.g., staurosporine) to ensure reproducibility .
- Data Normalization : Account for batch-to-batch compound purity variations via HPLC analysis (>98% purity). Contradictory IC₅₀ values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) .
Q. What strategies optimize crystallization for structural studies?
- Methodological Answer :
- Solvent Screening : Test polar solvents (e.g., methanol/water mixtures) for slow evaporation. For analogs, 70% ethanol yields diffraction-quality crystals .
- SHELX Refinement : Use SHELXL for high-resolution data (≤1.0 Å). Key parameters: , (I > 2σ(I)) < 0.08 .
Q. How to design experiments assessing metabolic stability in drug development?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) at 37°C, monitor parent compound depletion via LC-MS/MS. Calculate half-life () using first-order kinetics .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions. IC₅₀ values >10 µM suggest low inhibition risk .
Q. What computational methods predict target binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ for kinase targets). Validate docking poses via MD simulations (GROMACS, 100 ns) to assess stability .
- Free Energy Calculations : MM/GBSA or MM/PBSA quantify binding energies (ΔG). For analogs, ΔG ≤ -40 kcal/mol correlates with nM-level activity .
Data Contradiction Analysis
Q. Why do solubility values vary across studies?
- Methodological Answer : Solubility discrepancies arise from:
- pH Dependency : Higher solubility in acidic buffers (pH 2–4) due to protonation of the piperazine amine .
- Salt Forms : Dihydrochloride salts (aqueous solubility ~50 mg/mL) vs. free bases (<1 mg/mL) .
Table 2 : Solubility Comparison of Related Piperazine Derivatives
| Compound | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride | 52 ± 3 | PBS, pH 7.4 | |
| 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride | 48 ± 2 | Water, 25°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
